molecular formula C19H27N5 B6975348 N-[2-(1-phenyltetrazol-5-yl)ethyl]spiro[4.5]decan-4-amine

N-[2-(1-phenyltetrazol-5-yl)ethyl]spiro[4.5]decan-4-amine

Cat. No.: B6975348
M. Wt: 325.5 g/mol
InChI Key: FYFSNTAKFNUJGQ-UHFFFAOYSA-N
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Description

N-[2-(1-phenyltetrazol-5-yl)ethyl]spiro[45]decan-4-amine is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-phenyltetrazol-5-yl)ethyl]spiro[4.5]decan-4-amine typically involves the reaction of 1-phenyltetrazole with a spirocyclic amine precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-phenyltetrazol-5-yl)ethyl]spiro[4.5]decan-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-[2-(1-phenyltetrazol-5-yl)ethyl]spiro[4.5]decan-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-phenyltetrazol-5-yl)ethyl]spiro[4.5]decan-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-phenyltetrazol-5-yl)ethyl]spiro[4.5]decan-4-amine is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(1-phenyltetrazol-5-yl)ethyl]spiro[4.5]decan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5/c1-3-8-16(9-4-1)24-18(21-22-23-24)11-15-20-17-10-7-14-19(17)12-5-2-6-13-19/h1,3-4,8-9,17,20H,2,5-7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFSNTAKFNUJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCC2NCCC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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